N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide
Description
N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-2-12-25(22,23)20-16-8-10-21(11-9-16)14-18-19-13-17(24-18)15-6-4-3-5-7-15/h3-7,13,16,20H,2,8-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQKHIFILRRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or a primary amine.
Coupling of the Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the piperidine ring using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]methanesulfonamide
- N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethane-1-sulfonamide
- N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]butane-1-sulfonamide
Uniqueness
N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of a thiazole ring, a piperidine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged for specific research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
